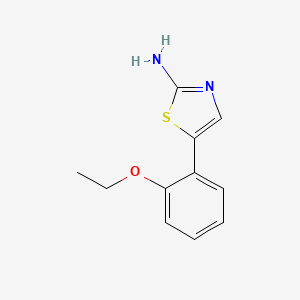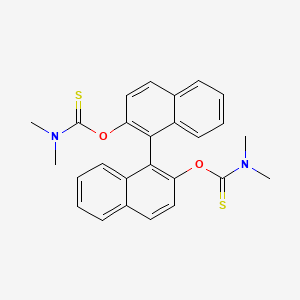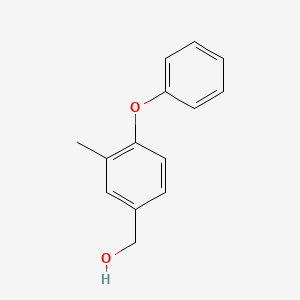
(3-Methyl-4-phenoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-4-phenoxyphenyl)methanol is an organic compound with the molecular formula C14H14O2 It is characterized by a phenyl group substituted with a phenoxy group and a methyl group, along with a hydroxyl group attached to the methylene carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-phenoxyphenyl)methanol typically involves the reaction of 3-methyl-4-phenoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium or platinum catalyst can be employed to reduce the aldehyde group to an alcohol. This method offers higher yields and can be conducted under controlled pressure and temperature conditions to optimize the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 3-Methyl-4-phenoxybenzaldehyde or 3-Methyl-4-phenoxybenzoic acid.
Reduction: 3-Methyl-4-phenoxyphenylmethane.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
(3-Methyl-4-phenoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methyl-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins or cell membranes, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylphenyl)methanol: Lacks the phenoxy group, resulting in different chemical properties.
(3-Methyl-4-methoxyphenyl)methanol: Contains a methoxy group instead of a phenoxy group, leading to variations in reactivity and applications.
(3-Methyl-4-phenylphenyl)methanol: Has a phenyl group instead of a phenoxy group, affecting its chemical behavior.
Uniqueness
(3-Methyl-4-phenoxyphenyl)methanol is unique due to the presence of both a phenoxy and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H14O2 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(3-methyl-4-phenoxyphenyl)methanol |
InChI |
InChI=1S/C14H14O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
Clé InChI |
QWRIYRVBLIRZDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CO)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


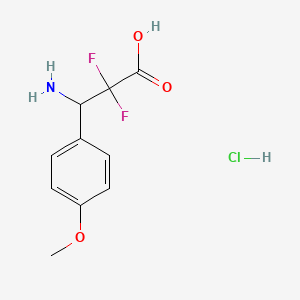
![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)
![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
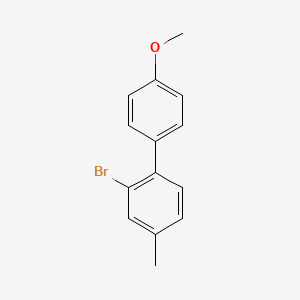
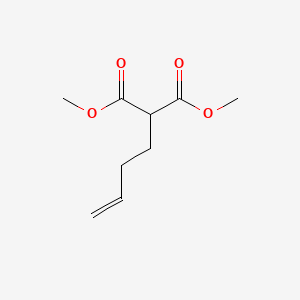
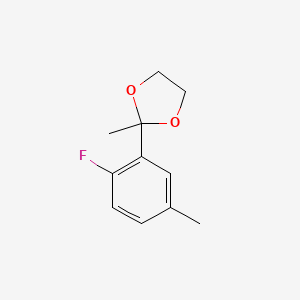
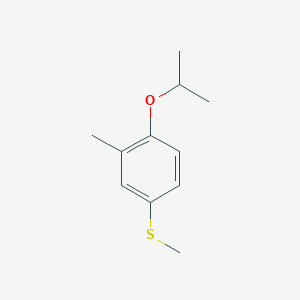
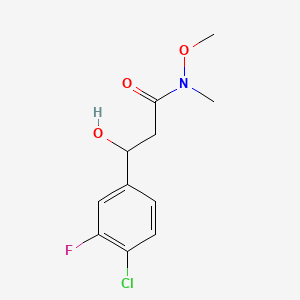
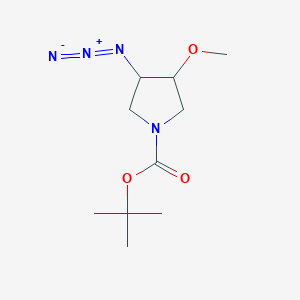
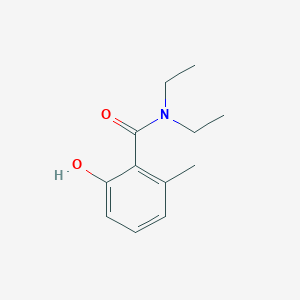
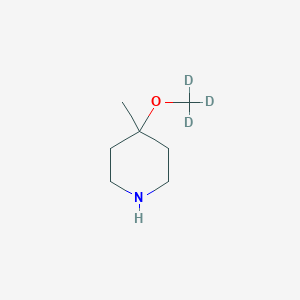
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)
